3,7-Dimethyldibenzofuran
Overview
Description
3,7-Dimethyldibenzofuran is a chemical compound with the molecular formula C14H12O . It is a type of dibenzofuran, which is a class of organic compounds that are of considerable industrial and environmental significance .
Synthesis Analysis
The synthesis of dibenzofurans, including this compound, has been a subject of research. One approach involves creating the C–O bond of the furan ring and forming dibenzofurans by cyclizing diarylether derivatives . Another method involves constructing a complex benzofuran derivative through a unique free radical cyclization cascade .Molecular Structure Analysis
The molecular structure of this compound consists of two benzene rings fused to a central furan ring . The compound has a molecular weight of 196.24448 .Scientific Research Applications
Isolation and Characterization in Lichen Cultures
Research has demonstrated the isolation of 3,7-dihydroxy-1,9-dimethyldibenzofuran derivatives from the spore-derived mycobionts of the lichen Lecanora iseana and Lecanora cinereocarnea. These studies focused on identifying the structural characteristics of these compounds using spectroscopic methods (Takenaka, Hamada, & Tanahashi, 2005); (Tanahashi, Takenaka, Nagakura, & Hamada, 2001).
Chemical Synthesis and Properties
A study explored the synthesis and structural properties of 2-bromo-4,4'-dinitro-3'-(dimethylsulfonio)-2'-biphenolate, which involved 3,7-dimethyldibenzofuran in its formation. This work provided insights into the structural aspects and the reaction mechanisms of such compounds (Hou, 2000).
Antimicrobial and Antioxidant Properties
A study on polyketides isolated from the deep-sea-derived fungus Aspergillus versicolor revealed that 3,7-dihydroxy-1,9-dimethyldibenzofuran displayed inhibitory activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent. The same study also noted its antioxidant properties (Yang, Peng, Zhang, Liu, Li, Gu, Shao, Han, & Wang, 2020).
Interaction with Estrogen Receptor
Research has shown the interaction of a related compound, 6-methyl-1,3,8-trichlorodibenzofuran, with estrogen receptor alpha, indicating potential applications in breast cancer treatment. This highlights the relevance of dibenzofuran derivatives in the medical field (Pearce, Liu, Radhakrishnan, Abdelrahim, Safe, & Jordan, 2004).
Mechanism of Action
Future Directions
Research on dibenzofurans, including 3,7-Dimethyldibenzofuran, is ongoing. For instance, a study found that the lichen Bunodophoron patagonicum contains five new dibenzofurans, including 3,7-dihydroxy-1,9-dimethyldibenzofuran . This suggests potential future directions in the exploration of dibenzofurans in natural sources.
properties
IUPAC Name |
3,7-dimethyldibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCRTEVRAODBLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(O2)C=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505954 | |
Record name | 3,7-Dimethyldibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41738-54-9 | |
Record name | 3,7-Dimethyldibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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